Ethyl 2-(5-bromopyridin-3-yl)acetate
CAS No.: 847375-33-1
Cat. No.: VC3281395
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847375-33-1 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | ethyl 2-(5-bromopyridin-3-yl)acetate |
Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 |
Standard InChI Key | NKTQZLOIRUPOCR-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CC(=CN=C1)Br |
Canonical SMILES | CCOC(=O)CC1=CC(=CN=C1)Br |
Introduction
Chemical Structure and Properties
Physical Properties
Ethyl 2-(5-bromopyridin-3-yl)acetate typically appears as white powder. Its physical properties are largely determined by the presence of the bromine atom on the pyridine ring and the ethyl acetate functional group. The compound presents the following key physical characteristics:
Property | Value |
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Molecular Formula | C9H10BrNO2 |
Molecular Weight | Approximately 244.09 g/mol |
Physical Appearance | White powder |
Storage Conditions | Keep in inert atmosphere, store at 2-8°C |
Purity (Commercial) | ≥95% |
Impurity | ≤0.02 |
The compound must be stored properly in an inert atmosphere to prevent degradation, as indicated by the recommended storage conditions .
Structural Characteristics
The structural characteristics of Ethyl 2-(5-bromopyridin-3-yl)acetate include:
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A pyridine ring as the core structure
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A bromine atom at the 5-position of the pyridine ring
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An acetate ethyl ester group directly attached to the 3-position of the pyridine ring
This structural arrangement contributes to the compound's chemical reactivity and potential for functionalization in organic synthesis. Unlike some related compounds that feature an oxygen bridge between the pyridine and acetate moieties, this compound has the acetate group directly attached to the pyridine ring .
Synthesis Methods
Synthetic Routes
The synthesis of Ethyl 2-(5-bromopyridin-3-yl)acetate can be accomplished through several routes. One common approach involves the esterification of the corresponding carboxylic acid, (5-bromopyridin-3-yl)acetic acid. This methodology is similar to the synthesis of the methyl ester analog described in scientific literature .
A typical synthetic route can be outlined as follows:
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Preparation of (5-bromopyridin-3-yl)acetic acid from appropriate starting materials
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Esterification of the carboxylic acid using ethanol and a suitable catalyst
Drawing from the synthesis of the methyl ester analog (compound 9c in the literature), we can infer that the ethyl ester would follow a similar synthetic pathway with modifications to accommodate the ethyl group instead of the methyl group .
Reaction Conditions
The reaction conditions for the synthesis of Ethyl 2-(5-bromopyridin-3-yl)acetate typically involve:
Parameter | Condition |
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Solvent | Anhydrous ethanol or similar aprotic solvent |
Catalyst | Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) |
Temperature | Reflux conditions (typically 70-80°C) |
Reaction Time | Several hours until completion |
Purification | Column chromatography or recrystallization |
The specific reaction conditions may vary based on scale, desired purity, and available equipment. The synthesis generally requires anhydrous conditions to prevent hydrolysis of the ester product .
Applications
Pharmaceutical Applications
Ethyl 2-(5-bromopyridin-3-yl)acetate serves as a valuable pharmaceutical intermediate in the synthesis of various bioactive compounds. Its utility stems from the presence of the bromine atom, which acts as a reactive site for various coupling reactions commonly employed in medicinal chemistry.
The compound's applications in pharmaceutical development include:
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Serving as a building block for the synthesis of kinase inhibitors
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Acting as a precursor in the preparation of potential antiviral agents
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Contributing to the development of compounds with potential applications in treating inflammatory conditions
The specific position of the bromine atom on the pyridine ring (5-position) makes this compound particularly useful for selective functionalization reactions in pharmaceutical synthesis .
Research Applications
In research settings, Ethyl 2-(5-bromopyridin-3-yl)acetate finds applications in:
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Structure-activity relationship studies for drug development
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Exploration of novel synthetic methodologies, particularly those involving heterocyclic chemistry
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Development of new coupling reactions involving brominated pyridines
The compound's well-defined structure and reactivity make it a useful model substrate for investigating various chemical transformations in research laboratories .
Chemical Reactivity
Common Reactions
Ethyl 2-(5-bromopyridin-3-yl)acetate participates in several important reaction types, primarily due to the presence of the bromine atom and the ester functionality:
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Cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings) involving the bromine substituent
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Hydrolysis of the ester group to yield the corresponding carboxylic acid
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Reduction reactions to convert the ester to alcohols or aldehydes
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Nucleophilic substitution reactions at the bromine position
These reactions can be employed to transform the compound into various derivatives with diverse properties and applications .
Structure-Activity Relationships
Structure-activity relationships involving Ethyl 2-(5-bromopyridin-3-yl)acetate reveal several important insights:
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The position of the bromine atom (5-position) on the pyridine ring significantly affects the compound's reactivity in coupling reactions
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The direct attachment of the acetate group to the pyridine ring (as opposed to having an oxygen bridge) influences the electronic properties of the molecule
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The ethyl ester functionality provides a balance between stability and reactivity that is advantageous for certain synthetic applications
Understanding these structure-activity relationships is crucial for effectively utilizing this compound in the synthesis of more complex molecules .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of Ethyl 2-(5-bromopyridin-3-yl)acetate exist, each with distinct properties and applications:
Compound | Structural Difference | Key Characteristics |
---|---|---|
Methyl 2-(5-bromopyridin-3-yl)acetate | Methyl ester instead of ethyl ester | Similar reactivity but slightly different physical properties; described in literature as compound 9c |
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate | Contains an oxygen bridge between pyridine and acetate | Different electronic properties and reactivity patterns |
Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | Contains an amino group and acrylate instead of acetate | Different functional groups lead to distinct chemical behaviors |
These structural analogs provide important comparative insights into the effects of subtle structural modifications on chemical properties and reactivity .
Functional Differences
The functional differences between Ethyl 2-(5-bromopyridin-3-yl)acetate and its analogs manifest in several ways:
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Hydrolysis rates of the ester group vary between methyl and ethyl esters
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Cross-coupling reaction efficiencies differ based on the electronic effects of surrounding substituents
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Solubility profiles change with modifications to the ester group or the addition of other functional groups
These functional differences highlight the importance of selecting the appropriate analog for specific synthetic applications or pharmaceutical developments .
Current Research and Development
Current research involving Ethyl 2-(5-bromopyridin-3-yl)acetate focuses on several promising areas:
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Development of novel cross-coupling methodologies using this compound as a model substrate
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Exploration of the compound's potential as a building block for biologically active molecules
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Investigation of green chemistry approaches to its synthesis and utilization
Research efforts are particularly focused on leveraging the compound's unique structural features to enable selective functionalization reactions that are challenging to achieve with other substrates .
The pharmaceutical industry continues to explore applications of this compound in the synthesis of drug candidates, particularly those targeting diseases where heterocyclic scaffolds have shown promise. The specific positioning of functional groups in this molecule offers advantageous synthetic handles for medicinal chemists .
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